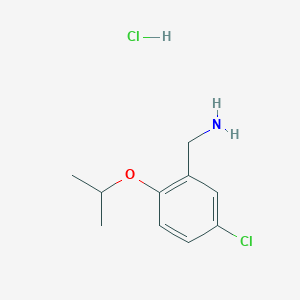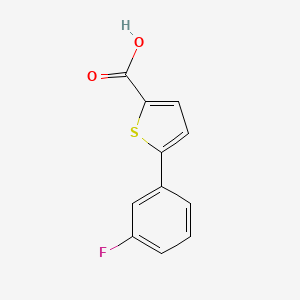
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C10H14ClNO•HCl and a molecular weight of 236.14 .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, C10H12ClNO2 reacts with lithium aluminium tetrahydride in tetrahydrofuran at 20℃ for 4 hours under reflux . The second stage involves the reaction with hydrogen chloride in 1,4-dioxane and ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H14ClNO•HCl . The exact structure can be represented as CC©OC1=C(C=C(C=C1)Cl)CN.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 236.14 and a molecular formula of C10H14ClNO•HCl . Additional properties such as boiling point, solubility, and stability are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride has been studied for its pharmacological properties. Research indicates its potential as a serotonin and noradrenaline reuptake inhibitor, impacting neurotransmitter levels in the brain. This mechanism is linked to its therapeutic potential in neurological and psychiatric conditions (Ferris et al., 1995).
Selective Reuptake Inhibition
Further studies have focused on similar compounds' ability to selectively inhibit serotonin and noradrenaline reuptake. This property is crucial for developing antidepressant drugs and understanding their impact on neurotransmitter dynamics in the brain (Whitlock et al., 2008).
Antidepressant-like Activity
Research on derivatives of this compound has revealed antidepressant-like activity. These compounds show high affinity for certain serotonin receptors and selectivity over other neurotransmitter receptors, suggesting potential therapeutic applications for depression (Sniecikowska et al., 2019).
Synthesis and Characterization
The compound has been synthesized and characterized through various techniques, contributing to the understanding of its chemical properties and potential industrial applications (Shimoga et al., 2018).
Serotonin Receptor Antagonism
Studies have explored its analogs' roles as serotonin receptor antagonists, highlighting their potential in modulating serotonin-mediated physiological processes (Ogawa et al., 2002).
Antiviral Activity
Research has shown that some derivatives exhibit antiviral activity, particularly against retroviruses, suggesting potential applications in antiviral drug development (Hocková et al., 2003).
Imaging and Photocytotoxicity
Iron(III) complexes involving this compound derivatives have been investigated for their use in cellular imaging and photocytotoxicity under red light, indicating potential in medical imaging and cancer treatment (Basu et al., 2014).
Chemical Reactions and Synthesis
The compound has been a subject of various chemical reactions and syntheses, contributing to the broader understanding of its chemical behavior and potential applications in pharmaceuticals and other industries (Ramazani et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(2)13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSSTAVIPPHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648543 |
Source


|
| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135292-94-2 |
Source


|
| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B1370458.png)
![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)










![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)
